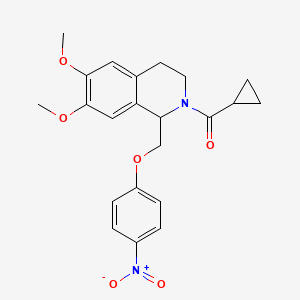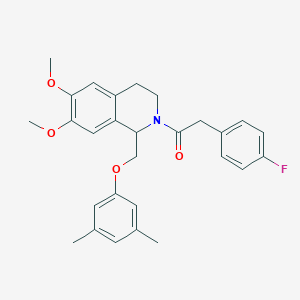
cyclopropyl(6,7-dimethoxy-1-((4-nitrophenoxy)methyl)-3,4-dihydroisoquinolin-2(1H)-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cyclopropyl(6,7-dimethoxy-1-((4-nitrophenoxy)methyl)-3,4-dihydroisoquinolin-2(1H)-yl)methanone is a complex organic compound with a unique structure that includes a cyclopropyl group, dimethoxy groups, and a nitrophenoxy moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of cyclopropyl(6,7-dimethoxy-1-((4-nitrophenoxy)methyl)-3,4-dihydroisoquinolin-2(1H)-yl)methanone typically involves multiple steps. One common approach is to start with the preparation of the 6,7-dimethoxy-1-((4-nitrophenoxy)methyl)-3,4-dihydroisoquinoline intermediate. This can be achieved through a series of reactions including nitration, reduction, and cyclization.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts for the key reactions.
Analyse Chemischer Reaktionen
Types of Reactions
Cyclopropyl(6,7-dimethoxy-1-((4-nitrophenoxy)methyl)-3,4-dihydroisoquinolin-2(1H)-yl)methanone can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst (Pd/C) are typically used.
Substitution: Substitution reactions may involve reagents like sodium hydride (NaH) or strong acids/bases depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce amines.
Wissenschaftliche Forschungsanwendungen
Cyclopropyl(6,7-dimethoxy-1-((4-nitrophenoxy)methyl)-3,4-dihydroisoquinolin-2(1H)-yl)methanone has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may be studied for its potential biological activity, including antimicrobial or anticancer properties.
Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It could be used in the development of new materials with specific properties, such as polymers or coatings.
Wirkmechanismus
The mechanism of action of cyclopropyl(6,7-dimethoxy-1-((4-nitrophenoxy)methyl)-3,4-dihydroisoquinolin-2(1H)-yl)methanone involves its interaction with specific molecular targets. The nitrophenoxy group may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The cyclopropyl group can provide rigidity to the molecule, enhancing its binding affinity to the target.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6,7-Dimethoxy-1-((4-nitrophenoxy)methyl)-3,4-dihydroisoquinoline: This compound lacks the cyclopropyl group but shares the core structure.
N-Phenyl-3,4-dihydroisoquinoline-2(1H)-carboxamide: Similar in structure but with different functional groups.
Uniqueness
Cyclopropyl(6,7-dimethoxy-1-((4-nitrophenoxy)methyl)-3,4-dihydroisoquinolin-2(1H)-yl)methanone is unique due to the presence of the cyclopropyl group, which can significantly alter its chemical and biological properties compared to similar compounds
Eigenschaften
Molekularformel |
C22H24N2O6 |
|---|---|
Molekulargewicht |
412.4 g/mol |
IUPAC-Name |
cyclopropyl-[6,7-dimethoxy-1-[(4-nitrophenoxy)methyl]-3,4-dihydro-1H-isoquinolin-2-yl]methanone |
InChI |
InChI=1S/C22H24N2O6/c1-28-20-11-15-9-10-23(22(25)14-3-4-14)19(18(15)12-21(20)29-2)13-30-17-7-5-16(6-8-17)24(26)27/h5-8,11-12,14,19H,3-4,9-10,13H2,1-2H3 |
InChI-Schlüssel |
BZHAEOQSJDCIEC-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C=C2C(N(CCC2=C1)C(=O)C3CC3)COC4=CC=C(C=C4)[N+](=O)[O-])OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[2-(4-Chlorophenyl)-2H,4H,6H-thieno[3,4-C]pyrazol-3-YL]-2-phenylbutanamide](/img/structure/B14965820.png)
![N-(2-(3-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-ethoxybenzamide](/img/structure/B14965822.png)
![Ethyl 1-{[3-(2-methoxyethyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazolin-7-yl]carbonyl}piperidine-3-carboxylate](/img/structure/B14965823.png)
![N-(2-(4-fluorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-phenylbutanamide](/img/structure/B14965827.png)

![2-{3-Cyclopropyl-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-D]pyrimidin-5-YL}-N-(2-methylphenyl)acetamide](/img/structure/B14965848.png)

![9-Chloro-2-(4-methoxyphenyl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,1'-cyclohexane]](/img/structure/B14965853.png)
![4-hydroxy-N'-[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]-2-oxo-1-propyl-1,2-dihydro-3-quinolinecarbohydrazide](/img/structure/B14965862.png)
![2-[(4-chlorobenzyl)sulfanyl]-3-(3-ethoxypropyl)quinazolin-4(3H)-one](/img/structure/B14965864.png)
![N-butyl-7-(4-chlorophenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B14965869.png)
![7-(3-Bromophenyl)-5-(4-bromophenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B14965875.png)
![N-(diphenylmethyl)-1-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B14965882.png)
![3-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-6-methoxy-2H-chromen-2-one](/img/structure/B14965885.png)
